8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
Description
8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features:
- 3-methyl substitution at the N3 position.
- 7-(3-methylbenzyl) group, providing steric bulk and lipophilicity.
- 8-sec-butylamino substituent, a branched alkyl chain that may influence receptor binding and pharmacokinetics.
This compound belongs to a class of molecules explored for diverse therapeutic applications, including antiviral and cardiovascular activities, due to their structural resemblance to adenosine receptor ligands and enzyme inhibitors .
Properties
IUPAC Name |
8-(butan-2-ylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-12(3)19-17-20-15-14(16(24)21-18(25)22(15)4)23(17)10-13-8-6-7-11(2)9-13/h6-9,12H,5,10H2,1-4H3,(H,19,20)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUAYSLPUYOTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary primarily at the 7-position (benzyl/alkyl substituents) and 8-position (amino/alkyl/sulfanyl groups). Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula C₁₉H₂₅N₅O₂.
Key Observations:
Hydroxy-piperazinyl groups () introduce polarity, favoring cardiovascular activity .
8-Substituent Effects: sec-Butylamino (target) vs. 2-hydroxyethylamino (F0886-0080): Bulkier sec-butyl may reduce metabolic clearance but could sterically hinder target binding. 3-Aminopiperidin-1-yl (BI 1356) confers high DPP-4 affinity due to its basic nitrogen and spatial orientation .
Biological Activities: Antiarrhythmic activity correlates with 8-morpholin-4-yl-ethylamino and 7-hydroxy-piperazinyl groups () .
Table 2: Physicochemical Data from Synthesized Analogs
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